4-(Chinolin-2-ylmethoxy)benzoesäure; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

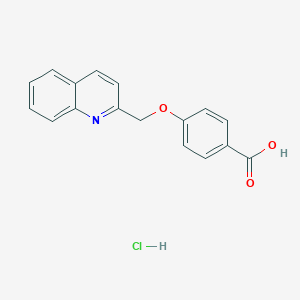

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is a chemical compound that combines the structural features of quinoline and benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-ylmethoxy)benzoic acid typically involves the reaction of quinoline derivatives with benzoic acid derivatives. One common method is the nucleophilic substitution reaction where quinoline-2-methanol reacts with 4-chlorobenzoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted benzoic acids .

Wirkmechanismus

The mechanism of action of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Quinolin-2-yl)benzoic acid: Similar structure but lacks the methoxy group.

4-Hydroxy-2-quinolones: Similar quinoline core but different functional groups.

Uniqueness

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is unique due to its combined structural features of quinoline and benzoic acid, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets .

Biologische Aktivität

4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride is an organic compound notable for its selective antagonistic activity against leukotriene D4 and E4 receptors. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating inflammatory and allergic diseases, particularly asthma and allergic responses.

- Molecular Formula : C17H14ClNO3

- Molecular Weight : Approximately 370.4 g/mol

- Appearance : Yellow powder with a tan cast

- Melting Point : Exceeds 136°C

- Solubility : Soluble in dimethyl sulfoxide at concentrations of 50 mg/mL

The primary mechanism of action for 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride involves the inhibition of leukotriene biosynthesis, specifically targeting the contraction responses induced by leukotriene D4. This inhibition is crucial for managing conditions associated with excessive leukotriene production, such as asthma, allergic rhinitis, and other inflammatory diseases .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : It inhibits the contractions in guinea pig ileum and trachea caused by leukotriene D4, suggesting its potential as an anti-inflammatory agent.

- Antiallergic Properties : The selective antagonism of leukotriene receptors positions it as a candidate for treating allergic conditions .

- Cytoprotective Activity : It has shown promise in protecting against gastrointestinal mucosal damage from irritants, which could be beneficial in treating erosive gastritis and related conditions .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Quinolin-4-yl)benzoic acid | Quinoline at the 4-position | Different receptor interaction profile |

| 4-(Quinolin-3-yl)benzoic acid | Quinoline at the 3-position | Varying biological activity |

| 4-(Quinolin-6-yl)benzoic acid | Quinoline at the 6-position | Distinct chemical reactivity |

| 2-(Quinolin-2-ylmethoxy)phenylamine | Amino group addition | Enhanced solubility properties |

The unique positioning of the quinoline ring at the 2-position significantly influences both the chemical reactivity and biological activity of this compound compared to other positional isomers.

Case Studies and Research Findings

Several studies have examined the therapeutic potential of 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride:

- Asthma Treatment : In vivo studies have demonstrated that this compound can effectively reduce airway hyperresponsiveness in animal models, indicating its potential as a treatment for asthma.

- Allergic Reactions : Clinical evaluations have shown that it can alleviate symptoms associated with allergic rhinitis by blocking leukotriene-mediated pathways .

- Gastroprotective Effects : Experimental models have indicated that it may enhance resistance to gastric mucosal injury caused by non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in gastroenterology .

Eigenschaften

IUPAC Name |

4-(quinolin-2-ylmethoxy)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3.ClH/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14;/h1-10H,11H2,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKZFSDKPJHAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.